![molecular formula C10H9NO2 B1361121 3-(3-Methoxyphenyl)-3-oxopropanenitrile CAS No. 21667-60-7](/img/structure/B1361121.png)
3-(3-Methoxyphenyl)-3-oxopropanenitrile
Overview
Description
3-(3-Methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group through a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote the reaction while minimizing by-products is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 3-(3-Methoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(3-Methoxyphenyl)-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
3-(3-Methoxyphenyl)-3-oxopropanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including:
- Oxidation : Leading to derivatives such as 3-(3-Methoxyphenyl)-3-oxopropanoic acid.
- Reduction : Resulting in compounds like 3-(3-Methoxyphenyl)-3-aminopropanenitrile.
- Substitution Reactions : Creating various substituted derivatives depending on the reagents used.
Biological Studies
The compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Notable applications include:
- Enzyme-Catalyzed Reactions : It can be utilized to study metabolic pathways and enzyme interactions, providing insights into biochemical processes.
- Cancer Research : Studies have indicated that compounds structurally related to this compound may exhibit anti-cancer properties. For instance, it has been incorporated into research focusing on inhibitors of transforming acidic coiled-coil (TACC) proteins, which are often overexpressed in cancers .
Case Study 1: TACC Inhibition
A recent study highlighted the role of TACC3 inhibitors in cancer treatment, where compounds similar to this compound were shown to significantly inhibit tumor growth in mouse models. The research demonstrated that these inhibitors induced mitotic cell death and spindle assembly checkpoint activation, showcasing their therapeutic potential against various malignancies .
Case Study 2: Synthesis of Derivatives
Research involving the synthesis of fungal-selective resorcylate aminopyrazole derivatives utilized this compound as a starting material. The synthesis involved several steps, including formylation and amidation, demonstrating the compound's utility in developing new pharmacological agents .
Industrial Applications
In industrial settings, this compound is used as a building block for fine chemicals. Its production may involve continuous flow reactors to optimize reaction conditions and improve yields while minimizing by-products.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy group and nitrile functionality allows the compound to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-oxopropanenitrile: Similar structure but with the methoxy group in the para position.
3-(3-Hydroxyphenyl)-3-oxopropanenitrile: Hydroxy group instead of methoxy.
3-(3-Methoxyphenyl)-3-oxopropanoic acid: Carboxylic acid instead of nitrile.
Uniqueness
3-(3-Methoxyphenyl)-3-oxopropanenitrile is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3-(3-Methoxyphenyl)-3-oxopropanenitrile is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- Melting Point : 89-91 °C
The compound features a methoxy-substituted phenyl group attached to a propanenitrile backbone, which plays a significant role in its reactivity and biological interactions. The positioning of the methoxy group is crucial as it influences the compound's pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Cytotoxic Effects
The compound has also been studied for its cytotoxic effects against certain cancer cell lines. Notably, it has shown activity against HCT-116 colon carcinoma cells, with IC50 values indicating significant inhibition of cell proliferation. This suggests that this compound may serve as a lead compound in the development of anticancer therapies .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the methoxy group enhances its binding affinity to specific enzyme targets, potentially modulating their activity. This interaction is critical for understanding its therapeutic effects and applications in drug design.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(4-Methoxyphenyl)-3-oxopropanenitrile | C12H13NO2 | Methoxy group in para position |
3-(2-Chlorophenyl)-3-oxopropanenitrile | C12H12ClN | Chlorine substituent instead of methoxy |
3-(1H-Indol-3-yl)-3-oxopropanenitrile | C12H12N2O | Indole ring instead of phenyl group |
These comparisons highlight how variations in substituents influence the chemical reactivity and biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Activity Study :
- Conducted against various bacterial strains.
- Results indicated significant inhibition, suggesting potential use as an antimicrobial agent.
-
Cytotoxicity Assessment :
- Tested on HCT-116 colon carcinoma cell line using MTT assay.
- Demonstrated effective cytotoxicity with an IC50 value indicating strong anti-proliferative effects.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOHKGATNULJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342817 | |
Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21667-60-7 | |
Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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